molecular formula C13H19Cl2N3 B14034187 Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride CAS No. 100447-40-3

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride

Cat. No.: B14034187
CAS No.: 100447-40-3
M. Wt: 288.21 g/mol
InChI Key: FVDBPIYLZAACQX-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is a heterocyclic compound that features a benzimidazole core structure with a piperidinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes . For the specific synthesis of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride, a common method involves the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out in a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, hypervalent iodine compounds.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is unique due to its specific piperidinomethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

100447-40-3

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.21 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1H-benzimidazole;dihydrochloride

InChI

InChI=1S/C13H17N3.2ClH/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13;;/h2-3,6-7H,1,4-5,8-10H2,(H,14,15);2*1H

InChI Key

FVDBPIYLZAACQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2.Cl.Cl

Origin of Product

United States

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